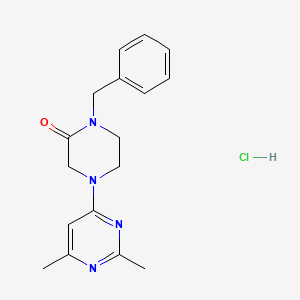![molecular formula C15H18FN5 B12267354 N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267354.png)
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine est un composé organique complexe qui présente un cycle pipéridine, un cycle pyridine et un fragment fluoropyrimidine. Ce composé présente un intérêt significatif dans le domaine de la chimie médicinale en raison de ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique généralement des réactions organiques en plusieurs étapesLes réactifs couramment utilisés dans ces réactions comprennent divers dérivés halogénés et hétérocycles azotés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, notamment la chimie en flux continu et les procédés discontinus. Ces méthodes garantissent un rendement et une pureté élevés du produit final, ce qui est crucial pour son application dans la recherche et le développement pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium
Substitution : Nucléophiles (par exemple, amines, alcools), électrophiles (par exemple, halogénures d'alkyle)
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques au sein de la cellule. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle crucial dans la fonction cellulaire. Les effets du composé sont médiés par la modulation de ces cibles, ce qui conduit à des changements dans les voies et les processus cellulaires .
Applications De Recherche Scientifique
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular function. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylacétamide
- 1-(5-fluoropyrimidin-2-yl)pipéridin-4-one
Unicité
N-[1-(5-fluoropyrimidin-4-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine est unique en raison de sa combinaison spécifique d'un cycle pipéridine, d'un cycle pyridine et d'un fragment fluoropyrimidine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C15H18FN5 |
|---|---|
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C15H18FN5/c1-20(14-4-2-3-7-18-14)12-5-8-21(9-6-12)15-13(16)10-17-11-19-15/h2-4,7,10-12H,5-6,8-9H2,1H3 |
Clé InChI |
GTROLQPASGUZQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C2=NC=NC=C2F)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12267271.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267274.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrazine](/img/structure/B12267281.png)

![5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267290.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12267304.png)
![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12267305.png)
![2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12267311.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267316.png)
![N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267324.png)
![2-(Morpholine-4-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12267329.png)
![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrazine](/img/structure/B12267333.png)
![4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline](/img/structure/B12267345.png)
![1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12267346.png)
